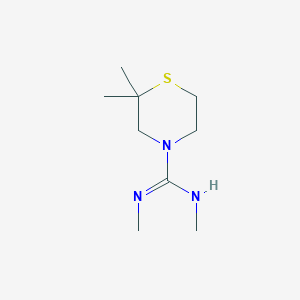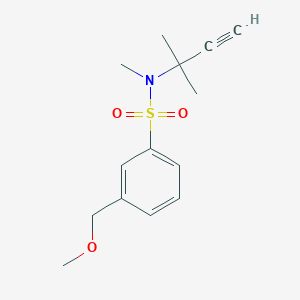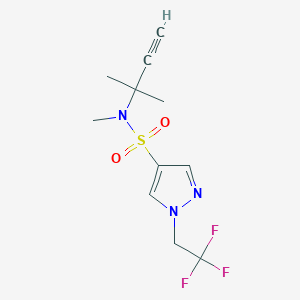
N,N',2,2-tetramethylthiomorpholine-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N',2,2-tetramethylthiomorpholine-4-carboximidamide, commonly known as TMTM, is a sulfur-containing organic compound that belongs to the class of morpholine derivatives. TMTM has found widespread use in the field of organic synthesis and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of TMTM is not well understood, but it is believed to involve the formation of reactive intermediates that can react with nucleophilic groups in the target molecule. TMTM has been shown to react with a variety of functional groups, including amines, alcohols, and carboxylic acids.
Biochemical and Physiological Effects
TMTM has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, to induce apoptosis in cancer cells, and to inhibit the activity of certain enzymes. TMTM has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TMTM in lab experiments is its ease of synthesis and availability. TMTM is also relatively stable and can be stored for long periods of time without significant degradation. However, TMTM can be toxic and must be handled with care. In addition, TMTM may not be suitable for certain types of experiments due to its reactivity and potential for side reactions.
Orientations Futures
There are several potential future directions for research involving TMTM. One area of interest is the development of new synthetic methods for TMTM and related compounds. Another area of interest is the study of the mechanism of action of TMTM and its potential applications in the field of medicinal chemistry. Additionally, the use of TMTM as a catalyst in chemical reactions and as a ligand in coordination chemistry may also be explored.
Méthodes De Synthèse
TMTM can be synthesized by the reaction of tetramethylthiuram monosulfide with morpholine in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which is subsequently converted to TMTM by the addition of an acid.
Applications De Recherche Scientifique
TMTM has been used in various scientific research applications, including as a reagent for the synthesis of organic compounds, as a catalyst for chemical reactions, and as a ligand in coordination chemistry. TMTM has also been studied for its potential applications in the field of medicinal chemistry, particularly for its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N,N',2,2-tetramethylthiomorpholine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3S/c1-9(2)7-12(5-6-13-9)8(10-3)11-4/h5-7H2,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABBTSKPBYXVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)C(=NC)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B7680199.png)

![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)

![4-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7680211.png)
![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)



![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)